Sulfamonomethoxine (SMX) is a sulfonamide antibiotic that has been used in veterinary medicine and aquaculture for many years. It is also sometimes used in human medicine as a component of the antibiotic combination sulfamethoxazole/trimethoprim (SMX-TMP) []. However, its primary application in recent years has been in scientific research. Here, we will explore some of the areas where SMX is being used in scientific investigations.
One of the main areas of research on SMX is its antimicrobial activity. Researchers are investigating how SMX can be used to treat or prevent infections caused by a variety of bacteria, including:
SMX is also being used in research on parasites. For example, researchers are investigating the use of SMX to treat or prevent infections caused by:
In addition to the areas mentioned above, SMX is also being used in a variety of other scientific research applications, including:
Sulfamonomethoxine is a sulfonamide antibiotic, primarily used in veterinary medicine for the treatment of bacterial infections in livestock and pets. Its chemical formula is , and it has a molecular weight of 280.30 g/mol. This compound is characterized by its ability to inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial proliferation.
Additionally, sulfamonomethoxine can be degraded through oxidative processes. Studies have shown that it can be effectively degraded using pulsed plasma discharge, following first-order kinetics. The degradation process produces various by-products, some of which may exhibit different toxicological profiles compared to the parent compound .
Sulfamonomethoxine exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens commonly found in veterinary medicine, such as Escherichia coli and Staphylococcus aureus. The compound's efficacy is often assessed through its Minimum Inhibitory Concentration (MIC), which varies depending on the target organism.
Common side effects associated with sulfamonomethoxine include gastrointestinal disturbances (nausea, vomiting, diarrhea) and skin reactions (rash, urticaria) . In some cases, allergic reactions may occur, necessitating careful monitoring during its administration.
Sulfamonomethoxine can be synthesized through several methods:
These methods allow for the production of sulfamonomethoxine in a laboratory setting or industrial scale.
Sulfamonomethoxine is primarily used in veterinary medicine for:
In addition to veterinary applications, there is ongoing research into its potential use in human medicine, particularly concerning its pharmacological properties and mechanisms of action.
Studies have indicated that sulfamonomethoxine can interact with various biological systems. For instance:
Understanding these interactions is crucial for optimizing therapeutic use and minimizing adverse effects.
Several compounds share structural or functional similarities with sulfamonomethoxine. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Sulfamethoxazole | Similar sulfonamide structure | Often used in combination therapies for enhanced efficacy |
Trimethoprim | Complementary action | Acts synergistically with sulfamethoxazole to inhibit folate synthesis |
Sulfadiazine | Similar mechanism of action | Used primarily for treating coccidiosis in animals |
Sulfamonomethoxine's unique combination of structural features and its specific antibacterial spectrum distinguish it from these similar compounds, making it particularly valuable in veterinary applications.
Laboratory synthesis of sulfamonomethoxine employs several well-established methodologies, each designed to achieve high purity and yield under controlled conditions. The primary laboratory route involves the condensation reaction between 4-methoxy-2-aminopyrimidine and N-acetylsulfanilyl chloride [1]. This traditional approach requires anhydrous conditions and utilizes anhydrous pyridine as the reaction medium, with anhydrous calcium chloride serving as a Lewis acid catalyst [1].
The condensation reaction proceeds under carefully controlled temperature conditions, typically maintained between 65-75°C for 4-4.5 hours [1]. The reaction mechanism involves the nucleophilic attack of the pyrimidine nitrogen on the sulfonyl chloride carbon, followed by elimination of hydrogen chloride. The use of anhydrous calcium chloride catalyst not only enhances reaction efficiency but also functions as a moisture scavenger, preventing hydrolysis of the reactive sulfonyl chloride intermediate [1].
Advanced laboratory techniques incorporate microwave-assisted synthesis protocols that significantly reduce reaction times while maintaining high yields [3]. These methods employ controlled microwave irradiation to achieve rapid and uniform heating, enabling completion of the condensation reaction in substantially shorter timeframes compared to conventional heating methods [3].
Industrial manufacturing of sulfamonomethoxine operates on significantly larger scales, utilizing optimized processes designed for economic efficiency and consistent product quality. The industrial synthesis typically begins with aniline as the starting material, which undergoes chlorosulfonation using chlorosulfonic acid to form 4-aminobenzenesulfonyl chloride [4]. This intermediate is subsequently acetylated to protect the amino group during subsequent reaction steps [4].
Large-scale production facilities, such as those operated by Virchow Laboratories Ltd in India, represent dedicated manufacturing sites where sulfamonomethoxine and its intermediates are produced using multi-stage reactor systems [4]. The manufacturing process is divided into distinct stages: Stage I produces isoxamide intermediate, Stage II generates isoxamine intermediate, Stage III synthesizes sulfamonomethoxine technical grade, and Stage IV produces the finished active pharmaceutical ingredient [4].
Industrial production data from China indicates significant manufacturing capacity, with production volumes ranging from 0.675 to 15.725 tons per year between 2005 and 2013 [5]. The global market for sulfamonomethoxine was valued at USD 450 million in 2024, with projected growth to USD 650 million by 2033, representing a compound annual growth rate of 5% [6].
Manufacturing processes incorporate stringent quality control measures, including in-process controls conducted at dedicated facilities within production blocks [4]. Raw material handling follows established procedures for both solid and liquid materials, with specialized dedusting procedures and dedicated sampling rooms to maintain product purity [4]. The industrial synthesis achieves yields typically ranging from 90-95% with consistently high purity levels exceeding 98% [1].
Green chemistry methodologies for sulfamonomethoxine synthesis have gained prominence due to increasing environmental consciousness and regulatory requirements for sustainable manufacturing practices. These approaches focus on minimizing environmental impact through solvent elimination, energy reduction, and waste minimization [7].
Solvent-free synthesis represents a significant advancement in green chemistry applications for sulfamonomethoxine production [3]. This methodology eliminates the need for organic solvents, thereby reducing waste generation and environmental pollution while enhancing process safety by minimizing exposure to hazardous chemicals [3]. The solvent-free approach may present challenges in reaction control and scalability but offers substantial environmental benefits [3].
Microwave-assisted green synthesis utilizes microwave irradiation to accelerate reaction rates through rapid heating of reaction mixtures [3] [8]. This technique requires lower reaction temperatures and shorter reaction times compared to conventional heating methods, resulting in significant energy savings and higher yields [3]. The method demonstrates particular effectiveness in pharmaceutical synthesis applications where energy efficiency and reduced reaction times are critical factors [8].
Biocatalytic approaches employ enzymes and microorganisms as catalysts to facilitate chemical transformations under mild conditions [3]. This methodology offers advantages including high selectivity, reduced energy requirements, and environmentally benign reaction conditions [3]. However, biocatalytic synthesis may be limited by catalyst availability and reaction scalability considerations [3].
Aqueous synthesis conditions represent another green chemistry approach that utilizes water as the primary reaction medium [9]. Research has demonstrated successful development of analytical methods using 100% aqueous conditions with no organic solvents or toxic reagents, proving harmless to both environment and human health [9]. These conditions achieve recoveries exceeding 80% with analysis times under 30 minutes [9].
Sulfamonomethoxine serves as a precursor for various chemical derivatives and analogues that possess distinct pharmacological and analytical properties. The sodium salt derivative represents the most significant commercial form, exhibiting enhanced water solubility characteristics essential for injectable pharmaceutical formulations [10].
The N4-acetyl metabolite of sulfamonomethoxine (N4-acetyl sulfamonomethoxine) forms naturally through metabolic processes and can be synthesized in laboratory conditions for research applications [11]. This derivative possesses a molecular weight of 322.34 g/mol and demonstrates moderate solubility characteristics [11]. The acetyl metabolite serves important roles in pharmacokinetic studies and environmental fate assessments [11].
Hydroxylated derivatives emerge through various transformation pathways, including photolytic and microbial degradation processes [12]. These products typically exhibit enhanced polarity compared to the parent compound and demonstrate variable stability depending on the position and number of hydroxyl substituents [12]. Research has identified multiple hydroxylated transformation products with molecular weights around 296.30 g/mol [12].
Glucuronide conjugates represent important Phase II metabolic products formed through conjugation with glucuronic acid [13]. These derivatives possess significantly increased molecular weights (approximately 456.42 g/mol) and demonstrate high water solubility, facilitating elimination through renal excretion pathways [13]. The glucuronide conjugates serve crucial roles in understanding drug metabolism and elimination kinetics [13].
Isotope-labeled analogues, particularly [14C]- and [13C]-labeled variants, provide essential tools for environmental fate studies and metabolic investigations [2]. These derivatives maintain identical chemical and physical properties to the parent compound while enabling precise tracking through analytical systems [2]. The synthesis of isotope-labeled sulfamonomethoxine requires specialized techniques and achieves purities exceeding 98% for research applications [2].
The preparation of sulfamonomethoxine sodium salt involves a carefully controlled neutralization and crystallization process that yields a highly soluble derivative suitable for injectable pharmaceutical formulations. The synthesis begins with pure sulfamonomethoxine dissolved in hot water at temperatures around 60°C [1].
The neutralization process employs 10% sodium hydroxide solution, which is slowly added while maintaining constant stirring to achieve a pH range of 12-13 [1]. This alkaline environment ensures complete deprotonation of the sulfonamide nitrogen, forming the sodium salt through acid-base chemistry [1]. The reaction proceeds quantitatively under these conditions, with complete dissolution of the sulfamonomethoxine occurring within the alkaline medium [1].
Following neutralization, activated carbon decolorization removes impurities and colored compounds that might affect product quality [1]. The solution undergoes filtration to remove the spent carbon and any particulate matter [1]. Vacuum distillation eliminates excess water, concentrating the solution for subsequent crystallization [1].
The crystallization process utilizes a mixed solvent system consisting of acetone and ethanol in a ratio of 5:1 by mass [1]. This solvent combination provides optimal crystallization conditions, promoting formation of high-purity crystals with desirable particle size characteristics [1]. The crystallization proceeds through cooling and stirring for approximately 30 minutes, allowing systematic crystal formation [1].
The resulting sulfamonomethoxine sodium salt demonstrates exceptional water solubility, with the sodium ion enhancing dissolution characteristics compared to the parent compound [10]. The salt form exhibits a melting point range of 243-245°C and requires storage under inert gas atmosphere at 2-8°C to maintain stability [10]. The molecular formula C11H12N4NaO3S corresponds to a molecular weight of 302.3 g/mol [10].
Quality control procedures for the sodium salt include high-performance liquid chromatography analysis to confirm purity and content [14]. Analytical methods employ Kromasil C18 columns with mobile phases consisting of phosphoric acid solution and methanol, achieving excellent separation and quantification capabilities [14]. Recovery rates for analytical procedures typically range from 99.3% to 99.4%, demonstrating the reliability of quality control methodologies [14].
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